

Commercial availability of 2-Amino-5-phenylpentanoic acid

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Compound of Interest

Compound Name: 2-Amino-5-phenylpentanoic acid

Cat. No.: B112518

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An In-depth Technical Guide to the Commercial Availability of **2-Amino-5-phenylpentanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial landscape for **2-Amino-5-phenylpentanoic acid**, a non-proteinogenic amino acid of significant interest in pharmaceutical and biochemical research. We delve into the availability of its various forms, provide a framework for quality assessment of commercial batches, and explore its key applications in drug discovery and peptide synthesis. This document is intended to serve as a practical resource for researchers and procurement managers, offering field-proven insights to navigate the procurement and validation process for this versatile chemical building block.

Introduction: The Significance of 2-Amino-5-phenylpentanoic Acid

2-Amino-5-phenylpentanoic acid, also known as 5-phenylnorvaline, is a non-natural amino acid derivative that has garnered substantial attention in medicinal chemistry and drug development.^[1] Its structure, featuring a pentanoic acid backbone with an amino group at the alpha-carbon and a phenyl group at the terminus of the side chain, provides a unique combination of hydrophobicity and conformational properties.^[1] This distinct structure makes it

a valuable building block for synthesizing novel peptides and small molecules, allowing researchers to create compounds with potentially enhanced stability, bioavailability, and target specificity compared to those constructed from natural amino acids.^[2]

Its primary utility lies in its role as a molecular scaffold to explore new therapeutic agents and modify existing ones for improved efficacy and pharmacokinetic profiles.^[1] The L-enantiomer, (S)-**2-amino-5-phenylpentanoic acid**, and its D-form counterpart are particularly crucial in stereospecific synthesis, a cornerstone of modern drug design. This guide will navigate the practical aspects of sourcing this compound, ensuring that researchers can confidently procure high-quality material for their demanding applications.

Commercial Availability and Supplier Landscape

2-Amino-5-phenylpentanoic acid is commercially available from a range of chemical suppliers, catering to both research-scale and bulk quantity needs. It is typically offered in three main forms: the L-enantiomer, the D-enantiomer, and the racemic mixture (DL). Furthermore, for applications in solid-phase peptide synthesis, N-terminally protected derivatives, most commonly with the 9-fluorenylmethoxycarbonyl (Fmoc) group, are widely available.^{[3][4]}

The choice between the enantiomers or the racemic mixture is dictated by the specific synthetic or biological application. For instance, constructing stereospecific peptide-based pharmaceuticals requires enantiomerically pure starting materials.^{[2][3]}

Data Presentation: Key Commercial Suppliers and Specifications

The following table summarizes a selection of commercial suppliers and the typical specifications for **2-Amino-5-phenylpentanoic acid** and its derivatives. Researchers should always consult the supplier's specific Certificate of Analysis (CoA) for lot-specific data.

Supplier	Product Name	CAS Number	Typical Purity	Physical Form
Chem-Impex	L-2-Amino-5-phenylpentanoic acid	62777-25-7	≥ 99% (HPLC)[5]	White powder[5]
Chem-Impex	D-2-Amino-5-phenylpentanoic acid	N/A	High Purity	White solid
Chem-Impex	Fmoc-L-2-amino-5-phenylpentanoic acid	N/A	High Purity	White solid[3]
Sigma-Aldrich	2-Amino-5-phenylpentanoic acid	34993-02-7	97%[6]	Solid[6]
Sigma-Aldrich	(S)-2-Amino-5-phenylpentanoic acid	62777-25-7	97%[7]	White to off-white powder or crystals[7]
NINGBO INNO PHARMCHEM	L-2-Amino-5-phenyl-pentanoic acid	62777-25-7	97%[1][8]	White solid or powder[1]
ChemicalBook	2-amino-5-phenylpentanoic acid	34993-02-7	N/A	N/A
United States Biological	L-2-Amino-5-phenylpentanoic acid	N/A	Reagent Grade	N/A

Note: "N/A" indicates that the information was not readily available in the searched documents. Purity levels and physical forms can vary by batch and supplier.

Quality Control and Validation: A Protocol for Researchers

Sourcing a chemical is only the first step; validating its identity and purity is critical for the reproducibility and success of any research endeavor. While suppliers provide a Certificate of Analysis (CoA), independent verification is a hallmark of rigorous science.

Experimental Protocol: Incoming Material Qualification

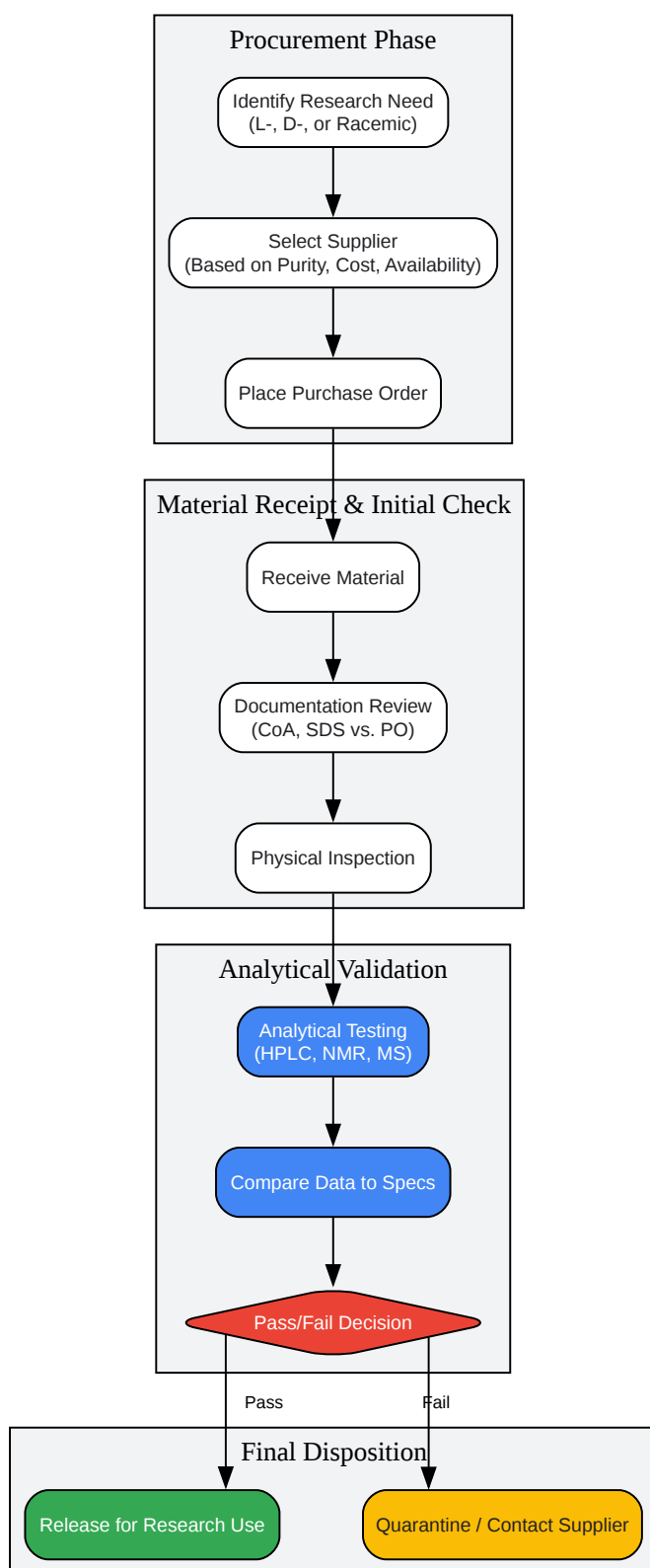
- Documentation Review:
 - Cross-reference the received material's label with the purchase order and the supplier's CoA.
 - Verify the CAS number, lot number, molecular formula, and purity.
 - Review the Safety Data Sheet (SDS) for handling, storage, and emergency procedures.^[9] Recommended storage conditions are often at room temperature or refrigerated (0-8 °C), in a dark, inert atmosphere.^{[5][6]}
- Physical Inspection:
 - Visually inspect the material. It should be a white to off-white solid or powder.^{[1][5][7]} Note any discoloration or heterogeneity, which could indicate impurities or degradation.
- Solubility Test:
 - Perform a small-scale solubility test in solvents relevant to your planned reaction (e.g., water, methanol, DMF). This provides a preliminary check and is useful for preparing solutions for analytical characterization.
- Identity and Purity Verification (Recommended Techniques):
 - High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.^[5] Develop or use a standard method to obtain a chromatogram. The presence of a single major peak at the expected retention time indicates high purity.

Quantify the area of minor peaks to confirm the purity stated on the CoA. For chiral compounds, a chiral HPLC method is essential to determine enantiomeric excess (e.e.).

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are powerful tools for structural confirmation. The observed spectrum should match the expected structure of **2-Amino-5-phenylpentanoic acid** and be free of significant signals from impurities.
- Mass Spectrometry (MS): Verify the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the molecular ion $([\text{M}+\text{H}]^+)$ at m/z 194.12 for the free acid).

Visualization: Procurement and QC Workflow

The following diagram outlines the logical flow from supplier selection to the release of the material for research use.



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Caption: Workflow for procurement and quality control of **2-Amino-5-phenylpentanoic acid**.

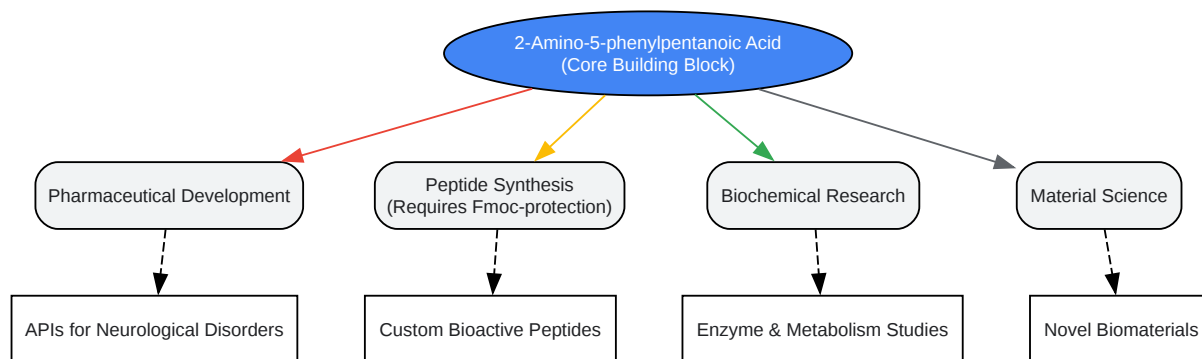
Core Applications in Scientific Research

The utility of **2-Amino-5-phenylpentanoic acid** and its derivatives spans several key areas of research and development, primarily driven by its unique structural characteristics.

- **Pharmaceutical Development:** It serves as a crucial starting material or intermediate in the synthesis of novel pharmaceutical compounds.^{[1][5]} Its structural similarity to natural amino acids allows it to be incorporated into molecules designed to interact with biological targets, particularly in the field of neurological disorders.^{[5][10]}
- **Peptide Synthesis:** The Fmoc-protected versions (e.g., Fmoc-L-**2-amino-5-phenylpentanoic acid**) are indispensable in solid-phase peptide synthesis (SPPS).^[3] The Fmoc group provides a stable, base-labile protecting group for the alpha-amino function, allowing for the sequential and controlled assembly of custom peptides.^{[3][4]} The phenyl side chain can introduce hydrophobicity, influencing the peptide's structure and interactions.^[3]
- **Biochemical and Neuroscience Research:** This compound and its derivatives are used to study protein synthesis, enzyme activity, and metabolic pathways.^[5] In neuroscience, derivatives are explored for potential neuroprotective effects, contributing to the development of treatments for neurodegenerative diseases.^[3]
- **Material Science:** Researchers are exploring its use in the development of novel biomaterials and biodegradable polymers, offering potential for more sustainable materials.^{[3][5]}

Visualization: Application Areas

This diagram illustrates the central role of **2-Amino-5-phenylpentanoic acid** as a building block for various scientific applications.



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Caption: Key application areas stemming from **2-Amino-5-phenylpentanoic acid**.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the compound's stability and the safety of laboratory personnel.

- **Hazards:** The racemic form is associated with hazard statements indicating it causes skin and serious eye irritation, and may cause respiratory irritation.[6][11] Always consult the specific SDS for the enantiomeric form you are handling, as hazard classifications may differ.
- **Handling:** Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][12] Avoid dust formation during transfer.[9]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] For long-term stability, storage at 0-8 °C under an inert atmosphere is often recommended.[5][6]

Conclusion

2-Amino-5-phenylpentanoic acid is a commercially accessible and highly valuable non-natural amino acid for drug discovery and biochemical research. Its availability in L-, D-, and Fmoc-protected forms from numerous suppliers provides researchers with the necessary tools

to innovate. However, the onus is on the scientist to perform rigorous quality control on incoming materials to ensure the integrity and reproducibility of their work. By following a systematic approach to procurement, validation, and handling, researchers can effectively leverage this powerful chemical building block to advance their scientific objectives.

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